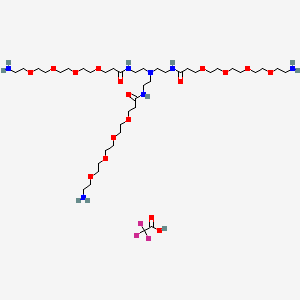

Tri(Amino-PEG4-amide)-amine (TFA)

Description

Contextualization within Branched Polyethylene (B3416737) Glycol (PEG) Chemistry

The development of Tri(Amino-PEG4-amide)-amine is rooted in the broader field of polyethylene glycol (PEG) chemistry. PEGylation, the process of attaching PEG chains to molecules, has been a cornerstone strategy in pharmaceutical sciences for nearly three decades to enhance the pharmacokinetic properties of therapeutic agents. nih.gov Historically, research focused on linear PEG chains, which proved effective in improving the water solubility, extending the circulatory half-life, and reducing the immunogenicity of proteins and other biomolecules. nih.govchempep.combroadpharm.com

Table 2: Comparison of Linear and Branched PEG Linkers

| Feature | Linear PEG Linkers | Branched PEG Linkers |

| Structure | Straight chain with functional groups at each end. axispharm.com | A central core with multiple PEG arms extending outwards. broadpharm.comaxispharm.com |

| Payload Capacity | Typically connects two molecular entities. axispharm.com | Can attach multiple entities, increasing payload ratio. axispharm.comaxispharm.com |

| Applications | Protein conjugation, improving drug stability (e.g., Peginterferon alfa-2a). axispharm.com | Multifunctional conjugates, ADCs, PROTACs, enhancing target specificity. broadpharm.comaxispharm.com |

| Key Advantages | Improved solubility, stability, and bioavailability. chempep.comaxispharm.com | Increased drug-to-antibody ratio (DAR), enhanced solubility, reduced aggregation. axispharm.comaxispharm.com |

Architectural Significance of Multi-Arm Amine-Functionalized Scaffolds in Research

Multi-arm amine-functionalized scaffolds are a class of polymers defined by a central core from which multiple polymer arms radiate. nih.govcreativepegworks.com In the case of molecules like TFA, these arms are composed of PEG chains, and each arm terminates with a reactive primary amine (-NH2) group. creativepegworks.comjenkemusa.com This architectural design is of immense significance in modern research.

The terminal amine groups serve as versatile chemical handles for bioconjugation. axispharm.comaxispharm.com They can readily react with various functional groups, such as carboxylic acids or activated esters, to form stable amide bonds, allowing for the covalent attachment of a wide range of molecules, including drugs, targeting ligands, and imaging agents. creativepegworks.combroadpharm.com The branched structure allows for the creation of well-defined, multifunctional constructs where the number and spacing of attached molecules can be precisely controlled. axispharm.comaxispharm.com

This versatility makes multi-arm amine-functionalized scaffolds indispensable in several research areas. In drug delivery, they are crucial for developing advanced therapeutics like ADCs and PROTACs, where they serve as the central linker connecting the antibody or targeting moiety to the cytotoxic payload or E3 ligase ligand. broadpharm.combroadpharm.com In the field of tissue engineering, these scaffolds are used to form hydrogels. nih.govgoogle.com For instance, 4-arm and 8-arm amine-terminated PEGs can be cross-linked to create biocompatible and biodegradable hydrogels that can act as cell carriers or scaffolds for tissue regeneration. nih.gov The ability to create complex, highly functionalized molecular architectures underscores the critical role of these scaffolds in driving innovation across scientific disciplines. nih.gov

Properties

Molecular Formula |

C41H82F3N7O17 |

|---|---|

Molecular Weight |

1002.1 g/mol |

IUPAC Name |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C39H81N7O15.C2HF3O2/c40-4-16-53-22-28-59-34-31-56-25-19-50-13-1-37(47)43-7-10-46(11-8-44-38(48)2-14-51-20-26-57-32-35-60-29-23-54-17-5-41)12-9-45-39(49)3-15-52-21-27-58-33-36-61-30-24-55-18-6-42;3-2(4,5)1(6)7/h1-36,40-42H2,(H,43,47)(H,44,48)(H,45,49);(H,6,7) |

InChI Key |

BRJGFWJNFLTPIP-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for Tri Amino Peg4 Amide Amine Tfa

Amide Bond Formation Strategies in Branched PEG Synthesis

The core of synthesizing Tri(Amino-PEG4-amide)-amine involves the creation of amide linkages. This is typically achieved by reacting a carboxylic acid with an amine. researchgate.net However, to facilitate this reaction efficiently and under mild conditions, activating reagents, commonly known as coupling reagents, are employed. uantwerpen.bethieme-connect.dersc.org

Utilization of Peptide Coupling Reagents

A variety of peptide coupling reagents are instrumental in the synthesis of complex molecules like Tri(Amino-PEG4-amide)-amine. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. guidechem.comaxispharm.com Common coupling reagents include:

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient coupling reagent used to form amide bonds. wikipedia.org It reacts with a carboxylic acid to generate an active ester, which then readily reacts with an amine. commonorganicchemistry.com The high efficiency of HATU is attributed to a neighboring group effect from the pyridine (B92270) nitrogen atom, which stabilizes the transition state. wikipedia.org However, a potential side reaction can occur where highly nucleophilic amines directly attack the HATU reagent, leading to the formation of a guanidinium (B1211019) byproduct. researchgate.netgoogle.com

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with N-hydroxysuccinimide (NHS) or sulfo-NHS, EDC is a zero-length crosslinking agent that facilitates amide bond formation. encapsula.comwindows.net EDC activates the carboxyl group to form an amine-reactive O-acylisourea intermediate. encapsula.com This intermediate, while unstable in aqueous solutions, can be stabilized by the addition of NHS to form a more stable active ester, which then efficiently reacts with a primary amine. encapsula.comnih.gov The optimal pH for EDC crosslinking is acidic, typically around 4.5. axispharm.com

DCC (N,N'-dicyclohexylcarbodiimide): Another carbodiimide (B86325) coupling agent that facilitates the formation of amide bonds by activating carboxylic acids. masterorganicchemistry.com

TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate): An effective coupling reagent that rapidly activates carboxylic acids to form N-succinimidyl active esters. guidechem.comiris-biotech.de These active esters then react efficiently with primary amines to yield stable amide bonds, even in aqueous environments. guidechem.com

Role of Trifluoroacetic Acid (TFA) in Deprotection and Salt Formation during Synthesis

Trifluoroacetic acid (TFA) plays a dual role in the synthesis of Tri(Amino-PEG4-amide)-amine. It is a strong acid commonly used for the deprotection of amine protecting groups, particularly the tert-butoxycarbonyl (Boc) group. masterorganicchemistry.comjk-sci.com The deprotection mechanism involves protonation of the Boc-protected amine by TFA, which leads to the cleavage of the protecting group and the formation of a carbamic acid. This carbamic acid is unstable and readily decarboxylates to yield the free amine. jk-sci.comcommonorganicchemistry.com The resulting amine is then protonated by the excess TFA in the reaction mixture, forming a stable trifluoroacetate (B77799) salt. commonorganicchemistry.com This salt formation is often advantageous as it can improve the handling and solubility of the final product. nih.gov While effective, the use of TFA for deprotection can sometimes lead to the cleavage of acid-sensitive ester bonds, requiring careful optimization of reaction conditions. researchgate.net

Orthogonal Protection and Deprotection Strategies for Primary Amine Functionalities

In the synthesis of a molecule with multiple amine groups like Tri(Amino-PEG4-amide)-amine, it is crucial to employ an orthogonal protection strategy. nih.govnumberanalytics.comfiveable.me This strategy involves the use of different protecting groups for the various amine functionalities, where each type of protecting group can be removed under specific conditions without affecting the others. numberanalytics.comiris-biotech.de This allows for the selective deprotection and subsequent reaction of specific amine groups at different stages of the synthesis. nih.govnumberanalytics.com

Commonly used amine protecting groups that can be part of an orthogonal scheme include:

Boc (tert-butoxycarbonyl): As mentioned, this group is acid-labile and is typically removed with strong acids like TFA. masterorganicchemistry.comjk-sci.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is commonly removed using a piperidine (B6355638) solution. masterorganicchemistry.comiris-biotech.de

Cbz (Carboxybenzyl): This group is removed by catalytic hydrogenation. masterorganicchemistry.comnumberanalytics.com

By using a combination of these protecting groups, chemists can precisely control the synthetic pathway, ensuring that the correct amide bonds are formed at the desired positions. masterorganicchemistry.comresearchgate.netnih.gov

Purification and Isolation Techniques for Branched PEG-Amide Compounds

The purification of branched PEG-amide compounds like Tri(Amino-PEG4-amide)-amine is a critical step to ensure the final product is free from starting materials, reagents, and byproducts. Due to the PEGylated nature of the compound, which increases its hydrodynamic radius, several chromatographic techniques are particularly effective. mdpi.com

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is very effective for removing low molecular weight impurities such as unreacted PEG and byproducts from the larger PEGylated product.

Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge. The PEG chains can shield the charges on the molecule, altering its interaction with the ion exchange resin. nih.gov This property can be exploited to separate the desired product from unreacted starting materials and other charged impurities. nih.govgoogle.com

Reverse Phase Chromatography (RPC): This technique separates molecules based on their hydrophobicity. It can be used for the purification of PEGylated compounds, often on an analytical scale for identification and separation of isomers.

Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobic properties. It can serve as a complementary technique to IEX for purifying PEGylated proteins and compounds.

For PEG-containing compounds that are highly polar, specialized elution systems may be required for effective purification by column chromatography on silica (B1680970) gel. reddit.com For instance, solvent systems like chloroform-methanol, sometimes with the addition of a small amount of aqueous ammonia (B1221849) for free amino groups, can be employed. reddit.com

Reaction Chemistry and Functionalization Capabilities of Tri Amino Peg4 Amide Amine

Amine Reactivity with Electrophilic Functional Groups

The terminal primary amine groups of Tri(Amino-PEG4-amide)-amine are nucleophilic and readily react with a range of electrophilic functional groups. This reactivity is fundamental to its utility as a chemical linker.

Mechanism of Amide Bond Formation with Carboxylic Acids

The direct reaction between an amine and a carboxylic acid to form an amide bond is generally challenging because the basic amine tends to deprotonate the acidic carboxylic acid, forming a non-reactive carboxylate-ammonium salt. libretexts.orgyoutube.com To overcome this, the carboxylic acid must first be "activated." Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

The mechanism of DCC-mediated amide bond formation proceeds as follows:

The carboxylic acid adds to the DCC molecule, forming a highly reactive O-acylisourea intermediate, which is a good leaving group. libretexts.org

The primary amine of Tri(Amino-PEG4-amide)-amine then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid.

The O-acylisourea group is displaced, and a stable amide bond is formed. libretexts.org

Alternatively, heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide bond, though this method is less common in sensitive biological applications. libretexts.orgyoutube.com The formation of amide bonds is a cornerstone of peptide synthesis and bioconjugation. youtube.comnih.gov

Reactions with Activated Esters, including N-Hydroxysuccinimide (NHS) Esters

N-Hydroxysuccinimide (NHS) esters are one of the most common reagents for labeling proteins and other biomolecules with primary amines. nih.govthermofisher.com The primary amines of Tri(Amino-PEG4-amide)-amine readily react with NHS esters to form stable amide bonds. broadpharm.com This reaction is a type of acylation.

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases N-hydroxysuccinimide as a byproduct. thermofisher.com These reactions are typically carried out in physiological to slightly alkaline conditions (pH 7.2 to 9). thermofisher.com The reaction is generally selective for primary amines, such as the N-terminus of a protein and the epsilon-amine of lysine (B10760008) residues. nih.gov

| Reagent | Reactive Group | Resulting Bond |

| Carboxylic Acid (with activator) | Carboxyl | Amide |

| NHS Ester | N-Hydroxysuccinimide Ester | Amide |

| Aldehyde/Ketone (with reducing agent) | Carbonyl | Secondary Amine |

Reductive Amination Reactions with Carbonyl Compounds (Aldehydes/Ketones)

Reductive amination is a versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.comlibretexts.org The primary amines of Tri(Amino-PEG4-amide)-amine can react with aldehydes or ketones to form a secondary amine. This two-step process begins with the nucleophilic addition of the amine to the carbonyl group to form an imine intermediate. libretexts.org The imine is then reduced to a stable amine using a reducing agent. libretexts.org

A common and mild reducing agent for this purpose is sodium cyanoborohydride (NaBH3CN), which can selectively reduce the imine in the presence of the original carbonyl compound. masterorganicchemistry.comlibretexts.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is another effective reducing agent for reductive amination. masterorganicchemistry.com This reaction provides a reliable way to conjugate Tri(Amino-PEG4-amide)-amine to molecules bearing aldehyde or ketone functionalities.

Integration into Chemoselective Ligation Strategies

The primary amine groups of Tri(Amino-PEG4-amide)-amine can be derivatized to introduce other functional groups, enabling its participation in highly specific "click chemistry" reactions.

Considerations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) after Derivatization

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific click chemistry reaction that forms a stable triazole ring from an azide (B81097) and a terminal alkyne. nih.govnih.gov To utilize Tri(Amino-PEG4-amide)-amine in CuAAC, one of its primary amine groups must first be modified to contain either an azide or an alkyne group. This derivatization can be achieved through standard amine chemistry, for instance, by reacting the amine with an NHS ester of an alkyne- or azide-containing carboxylic acid.

Once derivatized, the molecule can be "clicked" onto a complementary molecule bearing the corresponding functional group. The CuAAC reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.gov The presence of amine ligands can accelerate the reaction. nih.govgoogle.com The high chemoselectivity of CuAAC ensures that the reaction proceeds with minimal side reactions, making it ideal for complex bioconjugation applications. nih.gov

| Ligation Strategy | Required Functional Groups | Catalyst | Resulting Linkage |

| CuAAC | Azide and Terminal Alkyne | Copper(I) | Triazole |

| Oxime Ligation | Aminooxy and Aldehyde/Ketone | Aniline (B41778) or derivatives | Oxime |

Principles of Oxime Ligation for Bioconjugation Applications

Oxime ligation is another powerful bioorthogonal reaction that forms a stable oxime bond from the reaction of an aminooxy group with an aldehyde or a ketone. nih.govnih.gov Similar to the strategy for CuAAC, a primary amine on Tri(Amino-PEG4-amide)-amine can be functionalized to introduce an aminooxy group. This is typically done by reacting the amine with a suitable reagent, for example, an NHS ester of a protected aminooxy-containing molecule.

The resulting aminooxy-functionalized Tri(Amino-PEG4-amide)-amine can then be reacted with a molecule containing an aldehyde or ketone. The reaction is efficient in aqueous media and is often catalyzed by aniline or its derivatives, such as m-phenylenediamine (B132917) (mPDA), which can significantly increase the reaction rate. nih.govnih.govresearchgate.net Oxime ligation is highly chemoselective and does not require metal catalysts, which can be advantageous when working with sensitive biological systems. nih.gov

Multivalent Functionalization and Orthogonal Chemistry Approaches

The primary amine groups of Tri(Amino-PEG4-amide)-amine are nucleophilic and readily participate in reactions with a variety of electrophilic partners. The most common conjugation strategy involves the formation of stable amide bonds through reaction with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters. This reaction is highly efficient and proceeds under mild conditions, making it ideal for the conjugation of sensitive biomolecules.

The table below outlines the key reactive partners for the primary amine groups of Tri(Amino-PEG4-amide)-amine and the resulting linkages.

| Reactive Partner | Functional Group | Resulting Linkage |

| Activated Esters | N-Hydroxysuccinimide (NHS) ester | Amide |

| Acyl Halides | Acid chloride | Amide |

| Isocyanates | Isocyanate | Urea |

| Aldehydes/Ketones | Aldehyde or Ketone | Imine (reducible to a stable secondary amine) |

The practical application of these reactions allows for the creation of a diverse range of multivalent constructs. For example, in the context of Proteolysis Targeting Chimeras (PROTACs), where this linker is frequently employed, two of the amine groups could be conjugated to a ligand for a target protein and a ligand for an E3 ubiquitin ligase, respectively. medchemexpress.comtargetmol.commedchemexpress.com The third amine could then be used to attach a solubility-enhancing moiety, a fluorescent probe for imaging, or another therapeutic agent.

The successful synthesis of such heterotrifunctional molecules would rely on careful reaction planning and purification. The table below provides a hypothetical example of a research finding for a multivalent functionalization reaction.

Table 1: Hypothetical Research Findings for Multivalent Functionalization

| Reactant 1 | Reactant 2 (Molar Ratio) | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Tri(Amino-PEG4-amide)-amine | NHS-activated Fluorophore (1.1 eq) | DMF | Room Temp, 4h | Mono-fluorophore conjugate | 85 |

| Mono-fluorophore conjugate | NHS-activated Drug (2.2 eq) | DMSO | Room Temp, 12h | Di-drug, mono-fluorophore conjugate | 65 |

Advanced Applications in Chemical Biology and Macromolecular Sciences

Methodologies for Bioconjugation with Complex Biomolecules

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is fundamental to creating advanced diagnostics, therapeutics, and research tools. The three terminal primary amine groups of Tri(Amino-PEG4-amide)-amine make it a highly suitable reagent for covalent attachment to a variety of biomolecules through well-established, amine-reactive chemistries.

The primary amine (NH2) groups of Tri(Amino-PEG4-amide)-amine are nucleophilic and can be readily coupled to proteins and peptides. broadpharm.commedkoo.com The most common strategy involves forming a stable amide bond by reacting the linker's amines with carboxylic acid groups on the protein. medkoo.com This typically targets the side chains of aspartic acid and glutamic acid residues, or the C-terminal carboxyl group. medkoo.com

To facilitate this reaction, the carboxyl groups on the protein are often "activated" to make them more susceptible to nucleophilic attack by the amine. The most prevalent method uses carbodiimide (B86325) chemistry, often employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. medkoo.com This activated ester then efficiently reacts with a primary amine from the linker to form a robust amide linkage. nih.gov

Alternatively, and more commonly, the reverse strategy is used where a protein's naturally occurring amine groups are targeted. The ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus are readily available for conjugation. broadpharm.comnih.gov In this approach, a carboxyl-containing molecule is pre-activated with NHS and then reacted with the protein's amines. The amine groups on Tri(Amino-PEG4-amide)-amine are reactive with such activated esters, including N-hydroxysuccinimide (NHS) esters and tetrafluorophenyl (TFP) esters, allowing for its incorporation into complex biomolecular structures. thermofisher.combroadpharm.com

| Conjugation Target on Peptide/Protein | Reagent/Chemistry | Resulting Bond | Key Features |

| Carboxyl Groups (Aspartic Acid, Glutamic Acid, C-Terminus) | Carbodiimides (e.g., EDC) + Amine | Amide | Direct coupling of the linker's amine to the protein's carboxyl group. |

| Carboxyl Groups (Aspartic Acid, Glutamic Acid, C-Terminus) | Carbodiimides (e.g., EDC) + NHS + Amine | Amide | Two-step reaction forms a more stable NHS-ester intermediate, improving efficiency and control. |

| Amine Groups (Lysine, N-Terminus) | NHS-ester activated molecule | Amide | Highly efficient and common method for labeling proteins with molecules containing an activated ester. thermofisher.com |

| Thiol Groups (Cysteine) | Maleimide activated molecule | Thioether | Highly specific reaction at neutral pH, though requires an available cysteine residue. nih.gov |

This table summarizes common bioconjugation reactions relevant for amine-containing linkers.

The principles of protein conjugation extend directly to antibodies, which are a class of proteins. The most frequently targeted residues for conjugating linkers to antibodies are the solvent-accessible lysines. nih.govcreative-biogene.com The reaction of an NHS-ester-functionalized payload with the antibody's lysine residues is a cornerstone of antibody-drug conjugate (ADC) development. nih.gov The Tri(Amino-PEG4-amide)-amine linker, with its multiple amine functionalities, can be integrated into these complex architectures. For instance, a drug and the linker could be joined, and the resulting construct activated for reaction with an antibody. The branched nature of the linker is particularly suited for creating multivalent drug linkers, which can increase the drug-to-antibody ratio (DAR) of ADCs. nih.gov

Conjugation to nucleic acids, such as DNA or RNA oligonucleotides, requires different strategies. Standard oligonucleotides lack functional groups that readily react with amines. Therefore, modified oligonucleotides are typically used, most commonly "amine-modified oligonucleotides," which have been synthesized to contain a primary amine at a specific position, often the 5' or 3' terminus. thermofisher.comcreative-biogene.com These synthetic amine handles can then be coupled to a molecule containing an activated carboxylic acid, such as an NHS ester, to form a stable amide bond. nih.govcreative-biogene.com This allows for the covalent attachment of molecules like Tri(Amino-PEG4-amide)-amine to a specific site on a nucleic acid sequence, enabling the construction of oligonucleotide-based probes, diagnostics, and therapeutics. acs.org

A significant challenge in developing bioconjugates, particularly those involving hydrophobic drugs or complex proteins, is maintaining aqueous solubility and minimizing aggregation. This is a primary application of PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule. precisepeg.com PEG chains are inherently hydrophilic, flexible, and generally considered biocompatible. precisepeg.comaxispharm.com

Tri(Amino-PEG4-amide)-amine is structurally defined by its three arms, each containing a PEG4 (four ethylene (B1197577) glycol units) segment. targetmol.commedchemexpress.com The incorporation of this linker into a bioconjugate imparts the benefits of PEGylation.

Improved Biocompatibility : PEGylation is known to shield the attached molecule from the host's immune system and reduce recognition by proteolytic enzymes, which can increase the conjugate's circulation half-life. The flexible PEG chains can create a "hydrodynamic shell" around the conjugate.

The branched structure of Tri(Amino-PEG4-amide)-amine, presenting three distinct PEG chains, provides a significant hydrophilic character, making it an effective tool for improving the biopharmaceutical properties of the final conjugate. broadpharm.com

Design Principles for Proteolysis-Targeting Chimeras (PROTACs) Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy a target protein. precisepeg.comnih.gov A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. medchemexpress.commedchemexpress.com The linker is not merely a spacer but a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC. nih.govresearchgate.net

The linker's composition, length, and flexibility are paramount for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). axispharm.comexplorationpub.com PEG chains are the most common motifs used in PROTAC linkers due to their synthetic accessibility, tunable length, and ability to improve solubility and permeability. biochempeg.comnih.gov

Branched linkers, such as Tri(Amino-PEG4-amide)-amine, offer advanced architectural possibilities beyond simple linear connectors. The trifunctional nature of this linker is particularly suited for the design of next-generation, unconventional PROTACs. researchgate.net Research has shown that trivalent PROTACs—molecules that can bind to two target protein molecules and one E3 ligase simultaneously—can exhibit dramatically enhanced protein degradation potency. nih.gov This enhancement is attributed to a combination of increased avidity (stronger binding through multiple interactions) and positive cooperativity in forming the ternary complex. nih.gov

The structure of Tri(Amino-PEG4-amide)-amine provides a central scaffold from which three arms extend, making it an ideal candidate for constructing such trivalent degraders or other multivalent constructs, such as those that might target two different proteins for simultaneous degradation or recruit two different E3 ligases. researchgate.netnih.gov The PEG4 units in each arm ensure the linker has the necessary flexibility and reach to allow the connected ligands to bind their respective proteins effectively without steric hindrance. explorationpub.com

The three primary amine groups of Tri(Amino-PEG4-amide)-amine serve as the attachment points for the POI and E3 ligase ligands. The most common chemical reaction for this attachment is the formation of an amide bond, which is stable under physiological conditions. This is typically achieved by reacting the linker's amines with carboxylic acid functionalities on the ligands, often activated as NHS esters.

The trifunctional scaffold presents several strategic design possibilities for assembling complex PROTACs:

| PROTAC Architecture | Ligand Attachment Strategy via Tri(Amino-PEG4-amide)-amine | Potential Advantage |

| Trivalent (2+1) | Two amine groups are conjugated to two identical POI ligands; the third amine is conjugated to one E3 ligase ligand. | Enhanced avidity and cooperativity, leading to more potent degradation, especially for dimeric or clustered targets. nih.gov |

| Dual-Target/Dual-Ligase | One amine is conjugated to a POI ligand; a second amine is conjugated to a ligand for a first E3 ligase; the third amine is conjugated to a ligand for a second, distinct E3 ligase. | Potentially overcoming resistance mechanisms by engaging multiple degradation pathways. researchgate.net |

| Functionalized PROTAC | One amine is conjugated to the POI ligand; a second amine is conjugated to the E3 ligase ligand; the third amine is attached to a functional moiety (e.g., a fluorescent dye, a biotin (B1667282) tag, or a solubility enhancer). | Enables mechanistic studies, imaging, or further optimization of physicochemical properties. |

This table outlines potential strategies for utilizing the three reactive sites of Tri(Amino-PEG4-amide)-amine in advanced PROTAC design.

The rational design of PROTACs using branched linkers like Tri(Amino-PEG4-amide)-amine requires careful consideration of the spatial orientation and distance between the attached ligands to ensure a productive geometric arrangement for ternary complex formation and subsequent ubiquitination of the target protein. explorationpub.com

Engineering of Complex Polymeric and Supramolecular Assemblies

The unique structural characteristics of Tri(Amino-PEG4-amide)-amine (TFA), a branched polyethylene glycol (PEG) derivative, position it as a valuable building block in the engineering of complex polymeric and supramolecular structures. Its trifunctional nature, stemming from a central amine core extended by three amino-terminated PEG4 arms, allows for the creation of well-defined, three-dimensional architectures. This facilitates advancements in encapsulation technologies, dendrimer synthesis, and the formation of cross-linked materials.

Development of Branched PEG-based Micellar Structures for Encapsulation Research

The amphiphilic character of molecules derived from Tri(Amino-PEG4-amide)-amine is fundamental to the development of micellar structures for encapsulation. By functionalizing the terminal amino groups with hydrophobic moieties, the resulting molecule can self-assemble in aqueous environments. The hydrophilic PEG chains form the outer corona, ensuring water solubility and biocompatibility, while the hydrophobic portions aggregate to form the core of the micelle. This core can serve as a nano-sized container for hydrophobic guest molecules, such as drugs or imaging agents.

The branched architecture of Tri(Amino-PEG4-amide)-amine offers distinct advantages over linear PEG analogues in the formation of these micelles. The three-armed structure can lead to the formation of more stable and compact micelles with a higher cargo-loading capacity. The precise length of the PEG4 arms is crucial in dictating the physicochemical properties of the resulting micelles, including their size, critical micelle concentration (CMC), and drug release kinetics. Research in this area focuses on synthesizing and characterizing these novel micellar systems to understand how their structural parameters influence their encapsulation efficiency and release profiles for potential applications in drug delivery and nanotechnology.

Scaffold Applications in Dendrimer and Hyperbranched Polymer Synthesis

Tri(Amino-PEG4-amide)-amine serves as an ideal core molecule or scaffold in the divergent synthesis of dendrimers and hyperbranched polymers. nih.gov The three primary amine functionalities provide reactive sites for the iterative addition of monomer units, allowing for the controlled, generational growth of a dendritic structure. Each reaction cycle adds a new layer or "generation" of branches, leading to a highly branched, monodisperse macromolecule with a precise number of terminal functional groups. nih.gov

Formation of Cross-linked Systems and Hydrogels in Materials Science Research

The trifunctional reactivity of Tri(Amino-PEG4-amide)-amine makes it a valuable cross-linking agent in the formation of hydrogels and other cross-linked polymer networks. broadpharm.com Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. The terminal amine groups of Tri(Amino-PEG4-amide)-amine can react with various cross-linking agents, such as di-isocyanates, di-succinimidyl esters, or other complementary functional groups on other polymer chains, to form a stable, covalently cross-linked hydrogel matrix. nih.gov

The properties of the resulting hydrogel, including its swelling ratio, mechanical strength, and degradation rate, can be precisely tuned by controlling the concentration of the Tri(Amino-PEG4-amide)-amine cross-linker and the nature of the co-polymer. nih.gov The PEGylated structure of the cross-linker enhances the hydrophilicity and biocompatibility of the hydrogel, making it suitable for a range of biomedical applications, including tissue engineering scaffolds, controlled drug release matrices, and wound dressings. nih.gov Research in this area explores the relationship between the cross-linking density, which is directly influenced by the concentration of the trifunctional amine, and the macroscopic properties of the hydrogel. nih.gov

Methodologies for Molecular Imaging Probe Development

The development of targeted molecular imaging probes is a rapidly advancing field in diagnostics and personalized medicine. Tri(Amino-PEG4-amide)-amine serves as a versatile platform for the construction of these sophisticated probes, offering a scaffold to which imaging moieties, targeting ligands, and other functional components can be attached.

Strategies for Chelator Conjugation for Radiotracer Design (e.g., NOTA)

In the design of radiotracers for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), a chelator is required to stably bind a radionuclide. The terminal amine groups of Tri(Amino-PEG4-amide)-amine provide convenient handles for the covalent attachment of chelators such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). The conjugation can be achieved through the formation of a stable amide bond between a carboxylic acid group on the chelator and one of the primary amines of the Tri(Amino-PEG4-amide)-amine scaffold.

The remaining two amine functionalities on the scaffold are then available for the attachment of targeting molecules, such as peptides or small molecule inhibitors, that direct the radiotracer to a specific biological target. The PEG4 spacers in the scaffold serve to improve the pharmacokinetic properties of the resulting radiotracer, increasing its solubility and circulation time while potentially reducing non-specific binding. This modular approach allows for the systematic variation of the targeting ligand and the chelator to optimize the imaging properties of the radiotracer.

Linker Integration in MRI Contrast Agent Scaffolds

Similar to its role in radiotracer design, Tri(Amino-PEG4-amide)-amine can be integrated as a linker and scaffold in the development of Magnetic Resonance Imaging (MRI) contrast agents. In this context, the terminal amine groups can be used to attach multiple copies of a paramagnetic chelate, such as a gadolinium(III) complex, to a central core. The presence of multiple paramagnetic centers on a single molecule can significantly enhance the relaxivity of the contrast agent, leading to a stronger signal enhancement in the MRI image.

Furthermore, one or more of the amine groups can be functionalized with a targeting ligand to direct the contrast agent to a specific tissue or cell type, enabling targeted molecular imaging with MRI. The hydrophilic and flexible PEG4 arms of the linker can improve the water solubility of the often hydrophobic macrocyclic chelates and can also create a favorable intramolecular environment that enhances the relaxivity of the attached paramagnetic ions. The defined, branched structure of Tri(Amino-PEG4-amide)-amine allows for precise control over the number and spacing of the attached chelates and targeting ligands, which is crucial for optimizing the performance of the MRI contrast agent. nih.gov

Approaches for Fluorescent Tag Incorporation into Molecular Probes

The unique structural characteristics of Tri(Amino-PEG4-amide)-amine, featuring multiple polyethylene glycol (PEG) units and terminal primary amine groups, make it a versatile scaffold for the synthesis of complex molecular probes. A key application in chemical biology is the incorporation of fluorescent tags, which allows for the visualization and tracking of biological processes. The primary method for attaching a fluorescent moiety to the Tri(Amino-PEG4-amide)-amine backbone involves the chemical reaction between its terminal amine groups and a fluorophore that has been functionalized with an amine-reactive group.

The most common strategy for this bioconjugation is the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes. The NHS ester reacts with the primary amines of Tri(Amino-PEG4-amide)-amine under mild basic conditions to form a stable amide bond. This reaction is highly efficient and specific, making it a favored method in the synthesis of fluorescently labeled molecules.

Another approach involves the use of isothiocyanate derivatives of fluorophores. These compounds react with the primary amines to form a thiourea (B124793) linkage, which is also a stable covalent bond. The choice between an NHS ester and an isothiocyanate often depends on the specific fluorophore being used and the desired chemical properties of the final probe.

The general scheme for the fluorescent labeling of Tri(Amino-PEG4-amide)-amine can be summarized as follows:

Activation of the Fluorophore : A fluorescent dye is functionalized with an amine-reactive group, typically an NHS ester or an isothiocyanate.

Conjugation Reaction : The activated fluorophore is mixed with Tri(Amino-PEG4-amide)-amine in a suitable buffer, usually at a pH between 7.2 and 8.5. The reaction is allowed to proceed for a specific period, often at room temperature.

Purification : After the reaction is complete, the fluorescently labeled product is purified from unreacted fluorophore and other reagents. This is commonly achieved using chromatographic techniques such as size-exclusion chromatography or reverse-phase high-performance liquid chromatography (HPLC).

The resulting fluorescently labeled Tri(Amino-PEG4-amide)-amine can then be further functionalized, for example, by coupling it to a bioactive molecule, to create a targeted molecular probe. The PEG linker in the structure enhances the water solubility and biocompatibility of the resulting probe, which is advantageous for biological applications.

Table of Potential Fluorescent Probes Synthesized from Tri(Amino-PEG4-amide)-amine

The following table provides examples of fluorescent probes that could be synthesized by conjugating commonly used fluorescent dyes to the Tri(Amino-PEG4-amide)-amine scaffold. The spectral properties listed are representative of the respective fluorophores.

| Fluorescent Dye Conjugate | Amine-Reactive Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |

| Fluorescein-PEG4-Amide | Fluorescein isothiocyanate (FITC) | 494 | 518 | ~0.92 |

| RhodamineB-PEG4-Amide | Rhodamine B isothiocyanate (RBITC) | 543 | 565 | ~0.70 |

| Cyanine3-PEG4-Amide | Cyanine3 NHS ester | 550 | 570 | ~0.15 |

| Cyanine5-PEG4-Amide | Cyanine5 NHS ester | 649 | 670 | ~0.20 |

| AlexaFluor488-PEG4-Amide | Alexa Fluor™ 488 NHS Ester | 495 | 519 | ~0.92 |

| AlexaFluor647-PEG4-Amide | Alexa Fluor™ 647 NHS Ester | 650 | 668 | ~0.33 |

Analytical and Characterization Methodologies for Tri Amino Peg4 Amide Amine Conjugates

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the analysis of "Tri(Amino-PEG4-amide)-amine" conjugates, offering detailed information about their chemical structure and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In the ¹H NMR spectrum of "Tri(Amino-PEG4-amide)-amine", specific proton signals corresponding to the polyethylene (B3416737) glycol (PEG) backbone, the amide linkages, and the terminal amine groups can be identified and assigned. medchemexpress.com This allows for the confirmation of the compound's identity and the verification of its structural integrity. Furthermore, NMR can be used to assess the purity of the compound, with a purity of ≥95.0% being a common specification. medchemexpress.com

| Technique | Application | Key Findings | References |

| ¹H NMR | Structural confirmation and purity assessment | Consistent with the expected structure of "Tri(Amino-PEG4-amide)-amine". Purity levels are typically determined to be ≥95.0%. | medchemexpress.com |

| 2D NMR (e.g., COSY, HSQC) | Detailed structural analysis and assignment of complex spectra. | Provides unambiguous assignment of proton and carbon signals, confirming the connectivity of the PEG chains and amide linkages. | nih.gov |

Mass Spectrometry (MS), including MALDI-TOF MS, for Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of "Tri(Amino-PEG4-amide)-amine" and its conjugates. researchgate.netlcms.cz Among the various MS methods, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of PEGylated compounds. researchgate.netnih.govbath.ac.uk

MALDI-TOF MS provides accurate molecular weight information and can also reveal the degree of PEGylation and the heterogeneity of the sample. nih.govacs.org This is crucial for quality control, as incomplete reactions can result in the presence of free PEG or unconjugated starting materials. researchgate.net The technique is capable of analyzing a wide range of molecular weights, from small PEGylated peptides to large protein conjugates. nih.gov For instance, in the analysis of a PEGylated peptide, MALDI-TOF MS could distinguish the parent ion of the non-PEGylated peptide from the molecular distribution of the PEGylated version. researchgate.net

| Technique | Application | Key Findings | References |

| MALDI-TOF MS | Molecular weight determination, assessment of PEGylation, and heterogeneity analysis. | Confirms the expected molecular weight of the conjugate and identifies the presence of any unreacted species or byproducts. It can resolve individual oligomers in a heterogeneous PEGylated sample. | researchgate.netnih.govbath.ac.ukacs.org |

| ESI-MS | Analysis of PEGylation sites and heterogeneity. | Can be used in conjunction with other techniques to provide detailed information on the sites and degree of PEG modification. | creative-proteomics.com |

Chromatographic Analysis

Chromatographic techniques are essential for the purification and purity assessment of "Tri(Amino-PEG4-amide)-amine" conjugates.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of "Tri(Amino-PEG4-amide)-amine" and for separating it from any unreacted starting materials or byproducts. Various HPLC methods, including reverse-phase HPLC (RP-HPLC), are employed to achieve high-resolution separation based on the hydrophobicity of the components in the sample.

The purity of "Tri(Amino-PEG4-amide)-amine" is often specified at levels such as 98%. broadpharm.com HPLC analysis provides quantitative data on the percentage of the main peak, corresponding to the desired product, relative to any impurity peaks. This ensures that the compound meets the required quality standards for its intended application.

| Technique | Application | Key Findings | References |

| RP-HPLC | Purity assessment and separation of conjugates from impurities. | Provides quantitative purity data, with typical specifications being around 98%. | broadpharm.com |

Size-Exclusion Chromatography (SEC) for Polymer Characterization

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for characterizing the molecular weight distribution of polymers like "Tri(Amino-PEG4-amide)-amine" and its conjugates. chromatographyonline.comtosohbioscience.com This technique separates molecules based on their hydrodynamic volume, allowing for the determination of molecular weight averages and the assessment of polydispersity. tosohbioscience.com

SEC is crucial for monitoring the size attributes of PEGylated conjugates, which can significantly impact their in vivo behavior. chromatographyonline.com The method can resolve a wide range of size variants, from small molecules to large aggregates. chromatographyonline.com For instance, a robust SEC method was developed to characterize a multimeric PEG-protein conjugate, resolving species from 50 kDa to over 1000 kDa. chromatographyonline.com

| Technique | Application | Key Findings | References |

| SEC/GPC | Determination of molecular weight distribution and characterization of polymer size. | Provides data on molecular weight averages and polydispersity, ensuring consistency between batches. It can also detect the presence of aggregates or fragments. | lcms.czchromatographyonline.comtosohbioscience.comchromatographyonline.com |

Gel Electrophoresis Techniques for Conjugate Analysis (e.g., PAGE)

Polyacrylamide Gel Electrophoresis (PAGE) is another valuable tool for the analysis of "Tri(Amino-PEG4-amide)-amine" conjugates, particularly when they are attached to proteins or other large biomolecules. This technique separates molecules based on their size and charge, providing a visual representation of the sample's composition.

PAGE can be used to confirm the successful conjugation of the PEG moiety to the target molecule, as the PEGylated species will migrate differently through the gel compared to the unconjugated molecule. It can also provide information on the degree of PEGylation and the presence of any unreacted protein. researchgate.net

| Technique | Application | Key Findings | References |

| SDS-PAGE | Analysis of protein conjugates, confirming PEGylation and assessing heterogeneity. | Shows a shift in the apparent molecular weight of the protein after conjugation with "Tri(Amino-PEG4-amide)-amine", confirming the reaction. It can also resolve species with different numbers of attached PEG chains. | researchgate.net |

Future Perspectives and Emerging Research Avenues for Tri Amino Peg4 Amide Amine

Exploration of Novel Chemistries for Advanced Bioconjugation

The multiple amine groups of Tri(Amino-PEG4-amide)-amine offer a launchpad for creating highly sophisticated bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs). The primary amino groups are readily reactive with activated esters, such as N-hydroxysuccinimide (NHS) esters, a common method for protein modification broadpharm.com. However, future research is moving beyond these conventional methods to explore more controlled and innovative chemistries.

The branched structure is a key asset for increasing the drug-to-antibody ratio (DAR) in ADCs. broadpharm.com By using a branched linker, it's possible to attach a higher concentration of a therapeutic payload to a single attachment point on an antibody, which can enhance potency without compromising the antibody's natural properties. broadpharm.com Research has shown that the spatial arrangement of PEG chains—whether linear or a branched, pendant configuration—significantly influences the stability and pharmacokinetic properties of ADCs. nih.gov Amide-coupled ADCs featuring pendant PEG chains have demonstrated superior performance and slower clearance rates compared to those with linear PEG linkers. nih.gov

Future explorations will likely focus on leveraging bio-orthogonal reactions, such as "click chemistry," to attach payloads to the Tri(Amino-PEG4-amide)-amine scaffold. nih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, for instance, allows for highly efficient and specific conjugation in a modular fashion, enabling the rapid assembly of diverse bioconjugates. nih.gov This approach is invaluable for creating libraries to screen for optimal linker and payload combinations. Furthermore, the development of releasable linker technologies, which allow for the controlled release of the authentic protein drug in vivo, represents a significant expansion of what is possible with advanced PEGylated scaffolds. acs.org

Advanced PROTAC Design and Mechanistic Studies beyond Initial Linker Applications

Tri(Amino-PEG4-amide)-amine is explicitly identified as a PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). targetmol.comglpbio.commedchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the cell's ubiquitin-proteasome system. nih.gov The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation, stability, and conformation of the key ternary complex (Target Protein-PROTAC-E3 Ligase). nih.govresearchgate.net

Initial PROTAC design often involved empirical screening of linkers with varying lengths, typically using flexible alkyl or PEG chains. Statistics show that approximately 54% of reported PROTACs have utilized PEG-based linkers due to their ability to improve water solubility and provide synthetic tractability for adjusting length. biochempeg.com However, the field is rapidly evolving from this trial-and-error approach towards rational, structure-based design. nih.gov

The branched nature of Tri(Amino-PEG4-amide)-amine opens avenues for creating "advanced" PROTACs. Its three arms could potentially be used to:

Develop trivalent PROTACs: One arm could bind the target protein, a second could bind the E3 ligase, and a third could be used to attach a solubilizing group, a tissue-homing motif, or a second E3 ligase ligand to potentially enhance degradation efficiency or alter selectivity.

Modulate Ternary Complex Dynamics: The linker's structure dictates the relative orientation of the two proteins in the ternary complex. Computational modeling and biophysical methods are increasingly used to understand these dynamics and design linkers that promote productive ubiquitination. nih.govnih.govacs.org Moving beyond simple flexible chains to more rigid or conformationally constrained linkers can improve selectivity and potency. precisepeg.comnih.gov For example, incorporating cyclic structures or using macrocyclization has been shown to pre-organize the PROTAC for more effective ternary complex formation. nih.gov

Mechanistic studies now focus on how the linker composition (e.g., PEG vs. alkyl) and geometry affect not just degradation potency (DC50) but also the cooperativity of ternary complex formation. nih.govresearchgate.net The future of PROTAC design with scaffolds like Tri(Amino-PEG4-amide)-amine lies in this detailed, mechanistic understanding to create highly optimized and selective protein degraders.

Development of Next-Generation Macromolecular Systems for Biomedical Research

The multi-arm, amine-terminated structure of this PEG compound makes it an ideal building block for creating next-generation macromolecular systems, such as hydrogels for tissue engineering and regenerative medicine. jenkemusa.com PEG-based hydrogels are valued for their biocompatibility, tunable properties, and ability to provide a three-dimensional scaffold for cell culture and tissue repair. jenkemusa.comnih.gov

The branched architecture of the PEG core directly impacts the physical properties of the resulting hydrogel. Studies comparing 4-arm and 8-arm PEG hydrogels found that the higher-arm-number PEG resulted in slower gelation times and a more compact structure. nih.gov This tunability is crucial for tailoring scaffolds to specific applications. For instance, a faster gelling system might be needed for in-situ wound sealing, while a slower gelling system allows more time for injection and placement in tissue repair. nih.gov

Future research is focused on creating "smart" or stimuli-responsive hydrogels. By incorporating specific chemical moieties, hydrogels can be designed to degrade or release drugs in response to environmental cues like pH, temperature, or the presence of specific enzymes. acs.orgresearchgate.net For example, hydrogels formed using inverse electron-demand Diels-Alder (iEDDA) click chemistry can exhibit tunable degradation profiles, from weeks to months. acs.org A new method for creating hydrogels from multi-arm PEG and multi-dentate amines relies on a rapid amide-forming reaction that can be tuned by modulating pH. rsc.org The mechanical properties of these hydrogels, such as stiffness, can be predictably controlled by the weight percent of the polymer and the functionality of the amine crosslinker, allowing for the creation of materials that mimic the properties of native tissue. rsc.org

Innovations in Multi-Modal Imaging Probe Engineering Utilizing Branched PEG Scaffolds

The ability to attach multiple functional molecules to a single scaffold is a significant advantage of branched linkers like Tri(Amino-PEG4-amide)-amine, a principle that is being extended to the engineering of advanced imaging probes. Multi-modal imaging, which combines two or more imaging techniques (e.g., MRI and fluorescence, or PET and CT), provides a more comprehensive picture of biological processes and can improve diagnostic accuracy.

The three reactive amine groups on the Tri(Amino-PEG4-amide)-amine scaffold provide distinct points for conjugation. This allows for the rational design of probes where, for example:

One arm attaches a targeting ligand (e.g., a peptide or small molecule) to direct the probe to a specific tissue or cell type.

A second arm conjugates a fluorescent dye for high-resolution optical imaging or microscopy.

A third arm attaches a chelator for a radionuclide for PET or SPECT imaging, providing deep-tissue penetration and quantitative data.

The PEG chains themselves contribute positively by enhancing the solubility and improving the pharmacokinetic profile of the resulting probe, reducing non-specific uptake and improving signal-to-noise ratios. The use of branched PEG linkers to increase the payload of attached molecules is a well-established concept in the ADC field, and this same principle directly applies to increasing the density of imaging agents on a probe to amplify the signal. broadpharm.comaxispharm.com This multi-loading capability is a key innovation that can lead to more sensitive and effective diagnostic and research tools.

Compound Information Table

| Compound Name | Other Names/Synonyms | Key Application Area |

| Tri(Amino-PEG4-amide)-amine | Tri(Amino-PEG4-amide)-amine TFA salt | PROTAC Linker, Bioconjugation Scaffold |

| N-hydroxysuccinimide (NHS) esters | - | Amine-reactive crosslinkers |

| Pomalidomide | - | E3 Ligase Ligand (for PROTACs) |

| Von Hippel-Lindau (VHL) Ligand | - | E3 Ligase Ligand (for PROTACs) |

| Chitosan | - | Polymer for Hydrogels |

| Genipin | - | Crosslinker for Hydrogels |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for Tri(Amino-PEG4-amide)-amine (TFA), and how can purity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling, leveraging trifluoroacetic acid (TFA) as a counterion during purification. Post-synthesis, purity is assessed via reversed-phase HPLC with UV detection (e.g., 220 nm for amide bonds) and confirmed by mass spectrometry (MS) for molecular weight validation. Residual TFA can be quantified using ion-pair chromatography with conductivity detection . For PEG-based compounds, size-exclusion chromatography (SEC) may also verify the absence of PEG chain degradation.

Q. What storage conditions are critical for maintaining Tri(Amino-PEG4-amide)-amine (TFA) stability?

- Methodological Answer : Store lyophilized samples at -20°C in airtight, light-protected containers with desiccants to prevent moisture absorption. Aqueous solutions should be aliquoted and stored at -80°C to avoid freeze-thaw cycles. Improper storage (e.g., exposure to humidity or elevated temperatures) can lead to hydrolysis of PEG chains or amine group oxidation, compromising reactivity in downstream applications .

Advanced Research Questions

Q. How can residual TFA in Tri(Amino-PEG4-amide)-amine (TFA) be accurately quantified, and what analytical challenges arise?

- Methodological Answer : Residual TFA is quantified via ion chromatography (IC) with suppressed conductivity detection, using a carbonate/bicarbonate eluent system. Challenges include interference from matrix ions (e.g., chloride or acetate) and low retention of TFA on reversed-phase columns. To mitigate this, derivatization with diazomethane to form methyl trifluoroacetate improves GC-MS sensitivity. Internal standards (e.g., isotopically labeled TFA-) enhance accuracy in complex matrices .

Q. What experimental strategies minimize TFA-induced interference in biological assays involving Tri(Amino-PEG4-amide)-amine (TFA)?

- Methodological Answer : Residual TFA can alter pH or inhibit cell proliferation in vitro. Dialysis (3.5 kDa MWCO) against ammonium bicarbonate buffer (pH 7.4) or lyophilization followed by reconstitution in TFA-free solvents (e.g., PBS) reduces TFA content. For cell-based assays, pre-testing TFA concentrations (e.g., 0.1–1 nM) using viability assays (MTT/XTT) is critical to establish non-toxic thresholds .

Q. How does the TFA counterion influence the solubility and reactivity of Tri(Amino-PEG4-amide)-amine in different solvent systems?

- Methodological Answer : TFA enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) by stabilizing the protonated amine via ion-pairing. In aqueous buffers, TFA’s high polarity reduces aggregation but may compete with conjugation reactions (e.g., NHS ester coupling). Adjusting pH to 8–9 with HEPES or borate buffers deprotonates the amine, improving reaction efficiency. For organic-phase reactions (e.g., lipid nanoparticle formulation), TFA removal via rotary evaporation is recommended .

Experimental Design & Data Analysis

Q. What controls are essential when studying Tri(Amino-PEG4-amide)-amine (TFA) in drug delivery systems?

- Methodological Answer : Include (1) a TFA-free analog to isolate TFA-specific effects, (2) PEG controls (e.g., unmodified PEG4-amine) to assess linker contributions, and (3) stability controls (e.g., incubation at 37°C in serum) to monitor PEG hydrolysis. For in vivo studies, track TFA pharmacokinetics separately using -NMR to distinguish compound degradation from systemic clearance .

Q. How can researchers reconcile discrepancies in conjugation efficiency reported for Tri(Amino-PEG4-amide)-amine (TFA) across studies?

- Methodological Answer : Variability often stems from differences in TFA content, solvent purity, or amine accessibility. Standardize reaction conditions by pre-titrating amine-reactive probes (e.g., FITC-NHS) via UV-Vis or fluorescence to quantify available amines. Use orthogonal techniques (e.g., MALDI-TOF for PEG-drug conjugates) to validate coupling ratios .

Environmental & Safety Considerations

Q. What precautions are necessary to prevent environmental contamination during Tri(Amino-PEG4-amide)-amine (TFA) disposal?

- Methodological Answer : TFA is a persistent environmental pollutant. Neutralize waste solutions with sodium bicarbonate to convert TFA to non-volatile salts before disposal. For large-scale use, implement closed-loop recycling systems with nanofiltration membranes to capture TFA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.